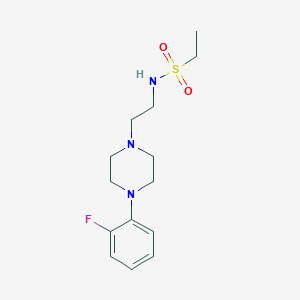

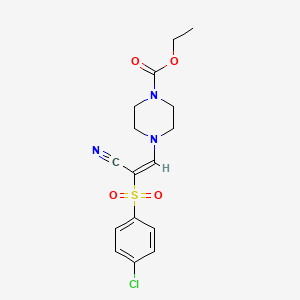

![molecular formula C21H21ClN2O3S B2492654 N-[1-(4-丁氧苯基)乙基]-1-(吡咯啉-1-基磺酰基)哌啶-3-甲酰胺 CAS No. 1251680-94-0](/img/structure/B2492654.png)

N-[1-(4-丁氧苯基)乙基]-1-(吡咯啉-1-基磺酰基)哌啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound mentioned is a complex organic molecule, potentially interesting for its biological activity given the presence of functional groups such as carboxamide, sulfonyl, and piperidine, which are often seen in pharmacologically active molecules. Research in medicinal chemistry frequently explores compounds with these moieties for their interactions with biological targets.

Synthesis Analysis

The synthesis of complex organic molecules like this typically involves multi-step organic reactions, starting from simpler precursors. Key steps might include the formation of the piperidine ring, introduction of the sulfonyl group, and final assembly with the carboxamide functionality. Each step requires careful selection of reagents, solvents, and conditions to achieve the desired selectivity and yield. While not specific to the compound , studies on similar compounds provide insight into possible synthetic routes and challenges (Shim et al., 2002).

Molecular Structure Analysis

Determining the molecular structure of organic compounds is crucial for understanding their properties and reactivity. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly employed. The molecular structure impacts the compound's interaction with biological targets, solubility, and overall biological activity. For instance, studies on structurally related compounds can shed light on conformational preferences and electronic structure, which are key for activity (Ban et al., 2023).

科学研究应用

Molecular Interaction and Receptor Binding

一项研究探讨了结构相关拮抗剂的分子相互作用,突出了该化合物与特定受体的结合。通过构象分析和三维定量构效关系(QSAR)模型,展示了该化合物的结构类似物可能如何与受体结合和相互作用,暗示了在设计特异性受体药物方面的潜在应用 (Shim et al., 2002)。

Synthetic Methodologies and Chemical Reactions

已进行了几项涉及类似磺酮和羧酰胺结构的反应的研究,为合成途径和方法提供了见解:

探讨了合成非环状N-酰亚胺离子以制备与脯氨酸和吡哆酸衍生物相关的吡咯烷和哌哆烷。这项工作有助于理解分子内反应,并可能有助于合成复杂有机分子 (Mooiweer et al., 1987)。

通过使用硅胶和微波加热从烯胺酮合成二氢吡咯烷和四氢吲哚烷的研究揭示了新的环化方法,可应用于合成具有类似结构的化合物 (Klintworth et al., 2021)。

磷化物催化的[4 + 2]环化合成高度官能化的四氢吡啶的研究提出了一种新的环化方法,可能适用于合成N-[1-(4-丁氧基苯基)乙基]-1-(吡咯啉-1-基磺酰基)哌啶-3-羧酰胺 (Zhu et al., 2003)。

Antimicrobial and Immunobiological Activity

一项关于乙基-1-(4-氨基磺酰基苯基)-5-芳基-3-羟基-2-氧代-3-吡咯烯-4-羧酸酯的研究,这些化合物与问题化合物具有相似的磺胺基团,显示出这些化合物具有抗菌和免疫生物活性。这表明N-[1-(4-丁氧基苯基)乙基]-1-(吡咯啉-1-基磺酰基)哌啶-3-羧酰胺在抗菌研究中具有潜力 (Гейн et al., 2015)。

Electropolymerization and Material Science

与N-[1-(4-丁氧基苯基)乙基]-1-(吡咯啉-1-基磺酰基)哌啶-3-羧酰胺类似官能团的化合物的合成和电聚合表明在材料科学中具有潜在应用,特别是在创造具有特定性质的聚合物薄膜 (Lengkeek et al., 2010)。

作用机制

属性

IUPAC Name |

[6-chloro-4-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3S/c1-14-9-15(2)11-17(10-14)24-13-20(21(25)23-7-3-4-8-23)28(26,27)19-6-5-16(22)12-18(19)24/h5-6,9-13H,3-4,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOPFJGFSNVTFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

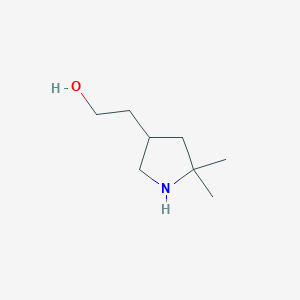

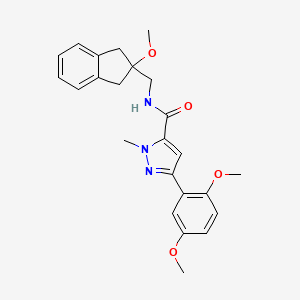

![N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2492573.png)

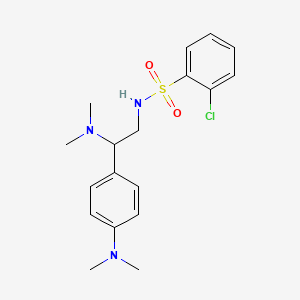

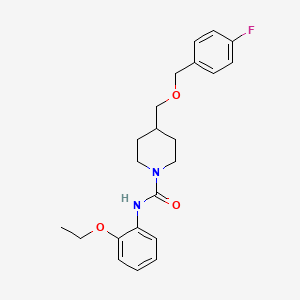

![Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2492575.png)

![(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B2492579.png)

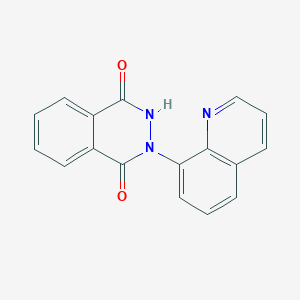

![1-(3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2492582.png)

![3-[2-[(4-methylphenyl)sulfonylamino]-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B2492585.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492587.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2492592.png)